
1-(tert-Butyl) 4-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 4-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with tert-butyl, methyl, and amino groups, along with two ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 4-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl substituents. One common method involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by esterification reactions to introduce the ester functionalities .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of efficient catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 4-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
1-(tert-Butyl) 4-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 4-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyl) 4-methyl 4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate: Similar structure with a methoxypyridinyl group instead of an amino group.
Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate: Similar piperidine core with different substituents.
Uniqueness
1-(tert-Butyl) 4-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate is unique due to its specific combination of tert-butyl, methyl, and amino groups, along with two ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-amino-2-methylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-9-8-13(14,10(16)18-5)6-7-15(9)11(17)19-12(2,3)4/h9H,6-8,14H2,1-5H3 |
InChI Key |
JSJDOUVNSKBEFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


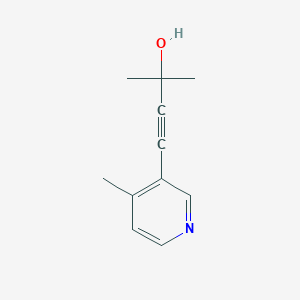

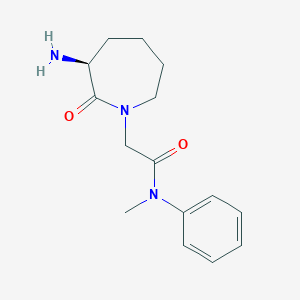
![Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B13325000.png)
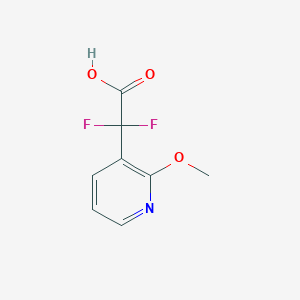


![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13325018.png)


![2-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13325039.png)
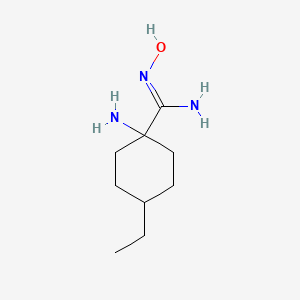
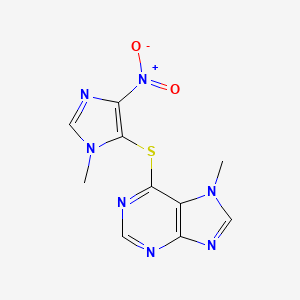
![Tert-butyl 2-(2-ethoxy-2-oxoethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13325067.png)
